molecular formula C21H16F2N4OS B3396640 2,6-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019103-03-7

2,6-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B3396640
CAS No.: 1019103-03-7
M. Wt: 410.4 g/mol
InChI Key: WYUBOZCKBPDENM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two fluorine atoms at the 2- and 6-positions. The benzamide is linked to a pyrazole ring (3-methyl-substituted) fused with a thiazole moiety bearing a para-tolyl (p-tolyl) group.

Properties

IUPAC Name

2,6-difluoro-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4OS/c1-12-6-8-14(9-7-12)17-11-29-21(24-17)27-18(10-13(2)26-27)25-20(28)19-15(22)4-3-5-16(19)23/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBOZCKBPDENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzamide/Thiazole Derivatives

Key Compounds:

3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4d) Structural Differences: Replaces difluorobenzamide with dichlorobenzamide and p-tolylthiazole with pyridylthiazole. The pyridyl group may enhance hydrogen bonding but reduce lipophilicity compared to p-tolyl .

5-Chloro-N-(4-Cyano-1-(p-Tolyl)-1H-Pyrazol-5-yl)-3-Methyl-1-(p-Tolyl)-1H-Pyrazole-4-Carboxamide (3k) Structural Differences: Pyrazole core lacks thiazole linkage; carboxamide replaces benzamide. Implications: The absence of thiazole may reduce heterocyclic interactions with targets. Carboxamide vs.

Table 1: Substituent Comparison
Compound Core Structure Benzamide Substituents Thiazole Substituents Notable Properties
Target Compound Benzamide-Pyrazole-Thiazole 2,6-Difluoro p-Tolyl High lipophilicity (fluorine)
4d Dichlorobenzamide-Thiazole 3,4-Dichloro Pyridin-3-yl Enhanced hydrogen bonding
3k Pyrazole-Carboxamide N/A p-Tolyl Dual p-tolyl groups for steric bulk

Thiazole-Triazole vs. Thiazole-Pyrazole Hybrids

Key Compounds:

N-(5-Benzyl-1,3-Thiazol-2-yl)-4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Benzamide

  • Structural Differences : Replaces pyrazole with triazole and includes benzyl-thiazole.
  • Implications : Triazole’s hydrogen-bonding capacity may improve target engagement. Benzyl-thiazole enhances aromatic stacking but increases molecular weight .

4-(2,2-Diphenylethylidene)-3-Methyl-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5(4H)-One (2) Structural Differences: Pyrazol-5-one core instead of benzamide; diphenylethylidene substituent.

Fluorine vs. Halogen/Non-Halogen Substituents

  • Fluorine Advantages :
    • Increases metabolic stability by resisting oxidative degradation.
    • Enhances lipophilicity (LogP) compared to chlorine or bromine, as seen in 4d (Cl) vs. target compound (F) .
  • Chlorine/Bromine Effects :
    • Higher electronegativity and van der Waals radii may improve target binding but reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

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